molecular formula C14H17ClN6O8 B12749069 BiDil CAS No. 682335-44-0

BiDil

Cat. No.: B12749069
CAS No.: 682335-44-0
M. Wt: 432.77 g/mol
InChI Key: AVCYYEUQUXOUPI-SADXPQEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydralazine hydrochloride is synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization and subsequent reaction with hydrochloric acid. Isosorbide dinitrate is prepared by nitration of isosorbide, which is derived from sorbitol through dehydration.

Industrial Production Methods

In industrial settings, the production of BiDil involves the combination of hydralazine hydrochloride and isosorbide dinitrate in specific ratios to ensure consistent dosing. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

BiDil undergoes several types of chemical reactions, including:

    Oxidation: Hydralazine can be oxidized to form hydralazine azine.

    Reduction: Isosorbide dinitrate can be reduced to isosorbide mononitrate and further to isosorbide.

    Substitution: Both components can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydralazine Azine: Formed from the oxidation of hydralazine.

    Isosorbide Mononitrate: Formed from the reduction of isosorbide dinitrate.

    Isosorbide: Further reduction product of isosorbide mononitrate.

Scientific Research Applications

BiDil has several scientific research applications, including:

Mechanism of Action

BiDil works by releasing nitric oxide, which activates guanylyl cyclase to relax vascular smooth muscle. This leads to vasodilation, reducing the workload on the heart and improving blood flow. The combination of hydralazine and isosorbide dinitrate helps to normalize nitric oxide levels, expand veins and arteries, and enhance productive blood flow .

Comparison with Similar Compounds

BiDil is unique in its fixed-dose combination of hydralazine hydrochloride and isosorbide dinitrate. Similar compounds include:

    Nitroglycerin: Another nitrate vasodilator used for angina.

    Enalapril: An ACE inhibitor used for heart failure but less effective in African American populations.

    Amlodipine: A calcium channel blocker used for hypertension and angina.

This compound’s uniqueness lies in its specific efficacy in self-identified Black patients with heart failure, making it a significant advancement in personalized medicine .

Properties

CAS No.

682335-44-0

Molecular Formula

C14H17ClN6O8

Molecular Weight

432.77 g/mol

IUPAC Name

[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;phthalazin-1-ylhydrazine;hydrochloride

InChI

InChI=1S/C8H8N4.C6H8N2O8.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6;/h1-5H,9H2,(H,11,12);3-6H,1-2H2;1H/t;3-,4+,5-,6-;/m.1./s1

InChI Key

AVCYYEUQUXOUPI-SADXPQEKSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.